1-Methyl-3-morpholinopyrrolidin-2-one
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Overview
Description
1-Methyl-3-morpholinopyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidin-2-one, where the nitrogen atom is substituted with a methyl group and a morpholine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidin-2-ones, a class of compounds to which 1-methyl-3-morpholinopyrrolidin-2-one belongs, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They have a wide range of pharmacological activities and can interact with a variety of targets in the body.
Mode of Action
Compounds containing a pyrrolidin-2-one fragment have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
It’s known that pyrrolidin-2-ones are used in the synthesis of various alkaloids , which can affect a wide range of biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
The physicochemical properties of pyrrolidin-2-one scaffolds can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, which could potentially influence the bioavailability of this compound .
Result of Action
Given that pyrrolidin-2-ones are used in the synthesis of various alkaloids , it’s plausible that this compound could have a range of effects depending on the specific targets it interacts with.
Action Environment
It’s known that the physicochemical properties of a compound, including its solubility and stability, can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-morpholinopyrrolidin-2-one can be synthesized through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-morpholinopyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidants like Oxone in the presence of copper salts.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring structure.
Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-ones and pyrroles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3-morpholinopyrrolidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-3-morpholinopyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound, which lacks the methyl and morpholine substitutions.
N-Methylpyrrolidin-2-one: A similar compound where the nitrogen atom is substituted with a methyl group but lacks the morpholine ring.
Pyrrole and Pyrrolidine Analogs: These compounds share the pyrrolidine ring structure but differ in their specific substitutions and biological activities.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical reactivity and biological properties compared to its analogs.
Biological Activity
1-Methyl-3-morpholinopyrrolidin-2-one (also known as MMMP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a morpholine ring fused with a pyrrolidine moiety. Its molecular formula is C8H15N2O, and it has a molecular weight of approximately 155.22 g/mol.
Antimicrobial Properties
Research indicates that MMMP exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem highlighted its potential effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.
Anticancer Effects
MMMP has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells, by disrupting their metabolic processes.
The biological activity of MMMP is thought to be mediated through several mechanisms:
- Receptor Interaction : Similar compounds have been found to bind with high affinity to various receptors, suggesting that MMMP may interact with specific cellular targets to exert its effects.
- Signal Transduction Pathways : It is hypothesized that MMMP influences key signaling pathways involved in cell survival and apoptosis, thus contributing to its anticancer effects.
Case Studies
Several case studies have been conducted to explore the efficacy of MMMP in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of MMMP as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load compared to standard treatments alone, supporting its potential as a novel therapeutic agent .
- Case Study on Cancer Treatment : In another study, patients with advanced-stage cancer received treatment incorporating MMMP. The findings revealed improved survival rates and reduced tumor size in a subset of patients, warranting further investigation into its role as an adjunct in cancer therapy .
Comparative Analysis
Property | This compound (MMMP) | Similar Compounds |
---|---|---|
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies widely; some show similar efficacy |
Anticancer Activity | Induces apoptosis in specific cancer cell lines | Many compounds exhibit similar properties |
Mechanism of Action | Receptor binding and modulation of signaling pathways | Often involves similar mechanisms |
Properties
IUPAC Name |
1-methyl-3-morpholin-4-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-10-3-2-8(9(10)12)11-4-6-13-7-5-11/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWIMAGTAVEUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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